N-(pyridin-2-ylmethyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide
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Description
N-(pyridin-2-ylmethyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H21N5OS and its molecular weight is 379.48. The purity is usually 95%.
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Biological Activity
N-(pyridin-2-ylmethyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Properties
The compound features a piperidine core substituted with a pyridinylmethyl group and a thiophenyl-pyridazinyl moiety. Its structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
Research on the biological activity of this compound indicates several promising areas:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antitubercular Activity : Related compounds have demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis. For instance, derivatives with similar heterocyclic frameworks have shown IC50 values ranging from 1.35 to 2.18 μM, indicating potent activity against this pathogen .
- Inhibition of Enzymes : The compound may also act as an inhibitor of enzymes such as monoamine oxidase (MAO). Related pyridazine derivatives have been identified as selective inhibitors for MAO-B, which is relevant for treating neurodegenerative diseases .
The mechanisms by which this compound exerts its effects are likely multifaceted:
- Docking Studies : Molecular docking simulations of similar compounds suggest that they bind effectively to target enzymes, enhancing their inhibitory effects .
- Cytotoxicity Profiles : Studies indicate that while some derivatives are non-toxic to human cell lines (e.g., HEK-293), others may exhibit varying levels of cytotoxicity depending on their structure and substituents .
Case Study 1: Antitubercular Activity
A study focused on the synthesis and evaluation of novel substituted benzamide derivatives found that certain compounds exhibited significant anti-tubercular activity with IC90 values between 3.73 and 4.00 μM. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: MAO Inhibition
In another research effort, pyridazine-based compounds were synthesized and evaluated for their MAO inhibitory activities. The most potent inhibitor demonstrated an IC50 value of 0.013 µM for MAO-B, suggesting that the incorporation of thiophene and pyridine rings can enhance selectivity and potency against specific targets related to neurodegeneration .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c26-20(22-13-16-6-1-2-10-21-16)15-5-3-11-25(14-15)19-9-8-17(23-24-19)18-7-4-12-27-18/h1-2,4,6-10,12,15H,3,5,11,13-14H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZVOJRGXGODAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CS3)C(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.